2-[(Z)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 2-[(Z)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the thiazolo[3,2-a][1,3]benzimidazole core, followed by the introduction of the chloro, hydroxy, and methoxy substituents. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxy derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Z)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 2-[(Z)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Properties
IUPAC Name |
(2Z)-2-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-9-4-5-13-16(10(9)2)21-19-22(13)18(24)15(26-19)8-11-6-12(20)17(23)14(7-11)25-3/h4-8,23H,1-3H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMLHRHLVMCBPG-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CC(=C(C(=C4)Cl)O)OC)SC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)N3C(=O)/C(=C/C4=CC(=C(C(=C4)Cl)O)OC)/SC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.